![molecular formula C24H19N3O3 B2517476 2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile CAS No. 551930-71-3](/img/structure/B2517476.png)
2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dimethylamino group, a propenylidene group, and furanyl groups. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. The presence of the dimethylamino group and the furanyl groups would likely result in characteristic peaks in these spectra .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing furanyl groups. These groups could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound basic. The furanyl groups could potentially make the compound aromatic and planar .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
The compound, as part of a group of substituted 2,5-bis(4-guanylphenyl)furans, has been explored for its antiprotozoal activity. These compounds, including "masked" amidines, were synthesized and evaluated for their antimalarial and antitrypanosomal activity. Although they did not exhibit high orders of antimalarial activity, several were found to be very active against Trypanosoma rhodesiense in mice. Some of these compounds, including derivatives of 2,5-bis(4-guanylphenyl)furan, produced cures at submilligram dosage levels, indicating their potential in antitrypanosomal therapeutics (Das & Boykin, 1977).
Anti-Pneumocystis Carinii Activity
A series of 2,5-bis[4-(N-alkylamidino)phenyl]furans were synthesized and tested for their interaction with DNA and their effectiveness against Pneumocystis carinii in a rat model. This research showcased that modifications of the alkyl group of the amidino nitrogen generally resulted in higher affinity for DNA than the parent compound, suggesting enhanced van der Waals interactions in the bis-amidine-DNA complex. Several compounds from this series demonstrated significant activity at low dosage levels, highlighting their potential as anti-Pneumocystis carinii agents (Boykin et al., 1998).
Extended Aromatic Furan Amidino Derivatives
Further research into extended aromatic furan amidino derivatives also demonstrated their potential as anti-Pneumocystis carinii agents. The interaction of these compounds with DNA was studied, and their effectiveness against Pneumocystis carinii in an immunosuppressed rat model was evaluated. The findings suggested that extension of the aromatic system, in general, resulted in higher affinity for DNA than the parent compound, indicating potential therapeutic applications (Hopkins et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27(2)18-11-9-17(10-12-18)6-3-13-26-24-19(16-25)22(20-7-4-14-28-20)23(30-24)21-8-5-15-29-21/h3-15H,1-2H3/b6-3+,26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEJKIVCTIFADD-JKOOEIKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

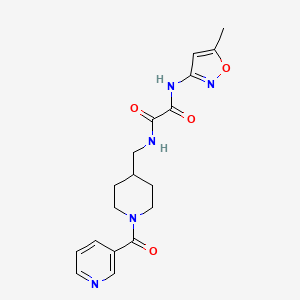
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)
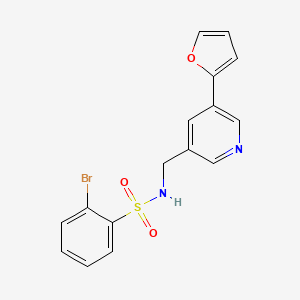
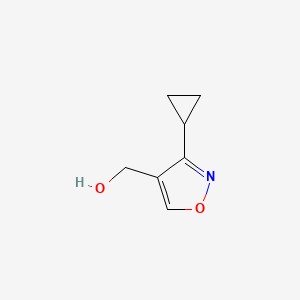
![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)
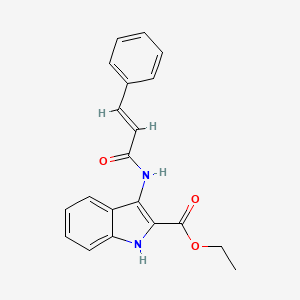


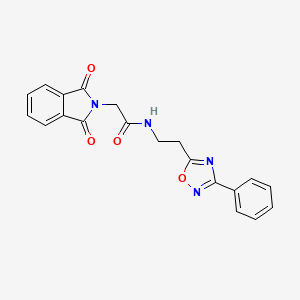
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
